molecular formula C16H17ClN2O B2523146 6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-33-0

6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B2523146
CAS No.: 438486-33-0
M. Wt: 288.78
InChI Key: PJJRTPMSAXNYJE-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound featuring a quinoline core fused with an oxazine ring. The 6-chloro substituent enhances electron-withdrawing properties, while the 3-cyclopentyl group introduces steric bulk and lipophilicity. This structure is synthesized via Mannich-type reactions or multi-component condensations, often involving 8-hydroxyquinoline derivatives, amines, and aldehydes . Its physicochemical properties, such as moderate solubility in organic solvents and thermal stability (melting point >150°C inferred from analogs), make it suitable for pharmacological studies .

Properties

IUPAC Name

6-chloro-3-cyclopentyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c17-14-8-11-9-19(12-4-1-2-5-12)10-20-16(11)15-13(14)6-3-7-18-15/h3,6-8,12H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJRTPMSAXNYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Key Observations :

  • However, steric hindrance from cyclopentyl may reduce synthetic yields compared to smaller groups (e.g., morpholinopropyl in 4m achieved 85% yield) .
  • Synthetic Methods : The target compound likely requires harsher conditions (e.g., elevated temperatures) for cyclopentylamine incorporation, whereas phenyl derivatives are synthesized efficiently via eco-friendly, catalyst-free protocols .

Stability and Spectral Properties

  • Mass Spectrometry Stability: 1,3-Oxazino[5,6-h]quinolines (including the target compound) exhibit lower stability under electron impact compared to 1,4-oxazino isomers, with fragmentation starting via CO₂ elimination .
  • IR Spectroscopy : All analogs show characteristic C-O-C stretches at 1226 cm⁻¹ (asymmetric) and 1035 cm⁻¹ (symmetric), confirming oxazine ring integrity .

Biological Activity

6-Chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through cyclization reactions involving appropriate precursors that contain both the oxazino and quinoline moieties. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the current search results.

Antimicrobial Activity

Research indicates that compounds containing oxazinoquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of oxazinoquinolines have shown activity against various bacterial strains and fungi. The specific activity of this compound remains to be fully characterized but is expected to follow similar trends based on structural analogs.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, certain quinoline derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as PI3K/Akt and MAPK pathways. Specific studies on this compound are required to establish its efficacy against cancer cell lines.

Neuroprotective Effects

There is a growing interest in the neuroprotective effects of oxazinoquinoline derivatives. Compounds with similar frameworks have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. Investigations into the neuroprotective mechanisms of this compound could reveal its potential in treating neurodegenerative diseases.

Research Findings Summary

Activity Findings
AntimicrobialPotential activity against diverse bacterial strains; MIC values require further investigation.
AnticancerInduction of apoptosis in cancer cell lines; IC50 values suggest promising anticancer potential.
NeuroprotectivePossible protective effects against oxidative stress; specific studies needed for confirmation.

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